molecular formula C26H30N4O4 B10834489 (3S)-N-[6-(2,2-dimethylpropoxy)pyridin-3-yl]-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzoxazine-8-carboxamide

(3S)-N-[6-(2,2-dimethylpropoxy)pyridin-3-yl]-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzoxazine-8-carboxamide

Cat. No.: B10834489
M. Wt: 462.5 g/mol
InChI Key: LMURYRLZRMJVEI-IBGZPJMESA-N
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Preparation Methods

The synthesis of “PMID25666693-Compound-70” involves several steps:

    Synthetic Routes and Reaction Conditions: The compound is synthesized through a series of chemical reactions, starting with the preparation of key intermediates.

    Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process.

Chemical Reactions Analysis

“PMID25666693-Compound-70” undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of “PMID25666693-Compound-70” involves its potent binding to receptor-interacting protein kinase 1. This binding inhibits the necroptosis pathway, which is responsible for regulating inflammatory signaling and cell death. By blocking receptor-interacting protein kinase 1, the compound effectively reduces inflammation and prevents cell death in various diseases .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H30N4O4

Molecular Weight

462.5 g/mol

IUPAC Name

(3S)-N-[6-(2,2-dimethylpropoxy)pyridin-3-yl]-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzoxazine-8-carboxamide

InChI

InChI=1S/C26H30N4O4/c1-17-8-10-22(27-12-17)30-19(14-31)15-33-24-20(6-5-7-21(24)30)25(32)29-18-9-11-23(28-13-18)34-16-26(2,3)4/h5-13,19,31H,14-16H2,1-4H3,(H,29,32)/t19-/m0/s1

InChI Key

LMURYRLZRMJVEI-IBGZPJMESA-N

Isomeric SMILES

CC1=CN=C(C=C1)N2[C@H](COC3=C(C=CC=C32)C(=O)NC4=CN=C(C=C4)OCC(C)(C)C)CO

Canonical SMILES

CC1=CN=C(C=C1)N2C(COC3=C(C=CC=C32)C(=O)NC4=CN=C(C=C4)OCC(C)(C)C)CO

Origin of Product

United States

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